

Commercial Suppliers and Technical Guide for Colchicine-d3 in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Colchicine-d3

Cat. No.: B562929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available **Colchicine-d3** for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated analog of colchicine. This document outlines the technical specifications from known suppliers, detailed experimental protocols for its characterization, and a visualization of its expected signaling pathway.

Commercial Availability of Colchicine-d3

Colchicine-d3, a deuterated form of the colchicine metabolite, is available from a limited number of specialized chemical suppliers. The deuterium labeling provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for mass spectrometry-based quantification. Below is a summary of the product information from identified commercial suppliers.

Table 1: Commercial Supplier and Product Specifications for **Colchicine-d3**

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Available Formulations
Santa Cruz Biotechnology, Inc.	Colchicine-d3	sc-217948	C ₂₁ H ₂₀ D ₃ NO ₆	388.43	Data not publicly available; refer to Certificate of Analysis for lot-specific data[1]	Data not publicly available; refer to Certificate of Analysis	Solid
Topbatt Chemical Co., Ltd.	Colchicine EP Impurity E-d3 (Alias: 3-Demethyl Colchicine e-d3)	TIC-296003	C ₂₁ H ₂₀ D ₃ NO ₆	388.44	Data not publicly available	Data not publicly available	Solid

Note: Purity and isotopic enrichment are critical parameters for the application of deuterated standards. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data before use.

Experimental Protocols

The following protocols are adapted from established methods for the characterization of colchicine and its analogs. These can be applied to investigate the biological activity of **Colchicine-d3**.

Cell Viability and Cytotoxicity Assay (MTT Assay)

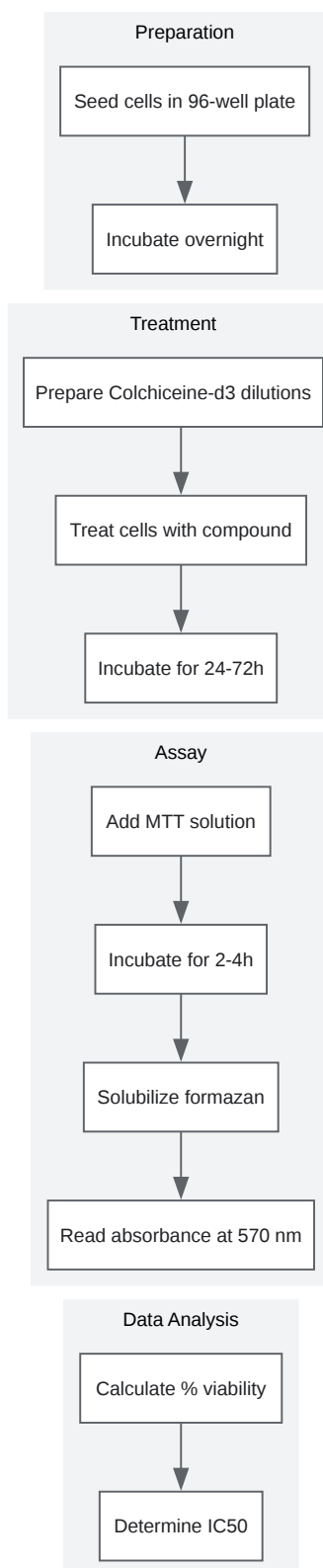
This protocol is used to assess the effect of **Colchicine-d3** on cell viability and to determine its cytotoxic potential.

Methodology[2][3][4]

- Cell Seeding:
 - Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.
 - Trypsinize and resuspend the cells in fresh culture medium.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.
 - Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Colchicine-d3** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
 - Remove the existing medium from the wells and replace it with 100 μ L of the medium containing the various concentrations of **Colchicine-d3**.
 - Include wells with vehicle-treated cells as a negative control.
- MTT Incubation:
 - Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
 - Following incubation, add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

- Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from each well.
 - Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
 - Gently agitate the plate to ensure complete dissolution.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Experimental Workflow for MTT Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of **Colchicine-d3** on the polymerization of tubulin into microtubules.

Methodology^[5]

- Preparation of Reagents:
 - Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
 - Prepare a stock solution of GTP in the same buffer.
 - Prepare serial dilutions of **Colchicine-d3** and control compounds (e.g., paclitaxel as a polymerization promoter and nocodazole as an inhibitor).
- Assay Procedure (96-well plate format):
 - Pre-warm a microplate reader with absorbance or fluorescence detection capabilities to 37°C.
 - On ice, add the test compounds at various concentrations to the wells of a 96-well plate.
 - Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM.
 - To initiate the polymerization reaction, add the cold tubulin-GTP solution to each well.
 - Immediately place the plate in the pre-warmed plate reader.
- Data Acquisition:
 - Monitor the change in absorbance at 340 nm (for light scattering) or the increase in fluorescence (if using a fluorescent reporter like DAPI) over time, typically for 60-90 minutes, with readings taken every 30-60 seconds.
- Data Analysis:

- Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
- Compare the curves of the **Colchicine-d3**-treated samples to the vehicle control. Inhibition of polymerization will be indicated by a decrease in the maximum rate of polymerization (V_{max}) and/or a lower plateau of the curve.

NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of **Colchicine-d3** on the activation of the NLRP3 inflammasome in immune cells.

Methodology

- Cell Culture and Priming:
 - Culture immune cells such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
 - Differentiate THP-1 cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA).
 - Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1 β .
- Compound Treatment and Inflammasome Activation:
 - After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of **Colchicine-d3**.
 - Incubate for a defined period (e.g., 1 hour).
 - Induce NLRP3 inflammasome activation by adding an activator such as ATP or nigericin.
 - Incubate for an additional 1-2 hours.
- Sample Collection and Analysis:

- Collect the cell culture supernatants.
- Measure the concentration of secreted IL-1 β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
- Cell lysates can also be prepared to measure the levels of cleaved caspase-1 by Western blotting.
- Data Analysis:
 - Compare the levels of IL-1 β secretion and caspase-1 cleavage in **Colchicine-d3**-treated cells to those in untreated, activated cells. A reduction in these markers indicates inhibition of NLRP3 inflammasome activation.

Signaling Pathway of Colchicine and its Analogs

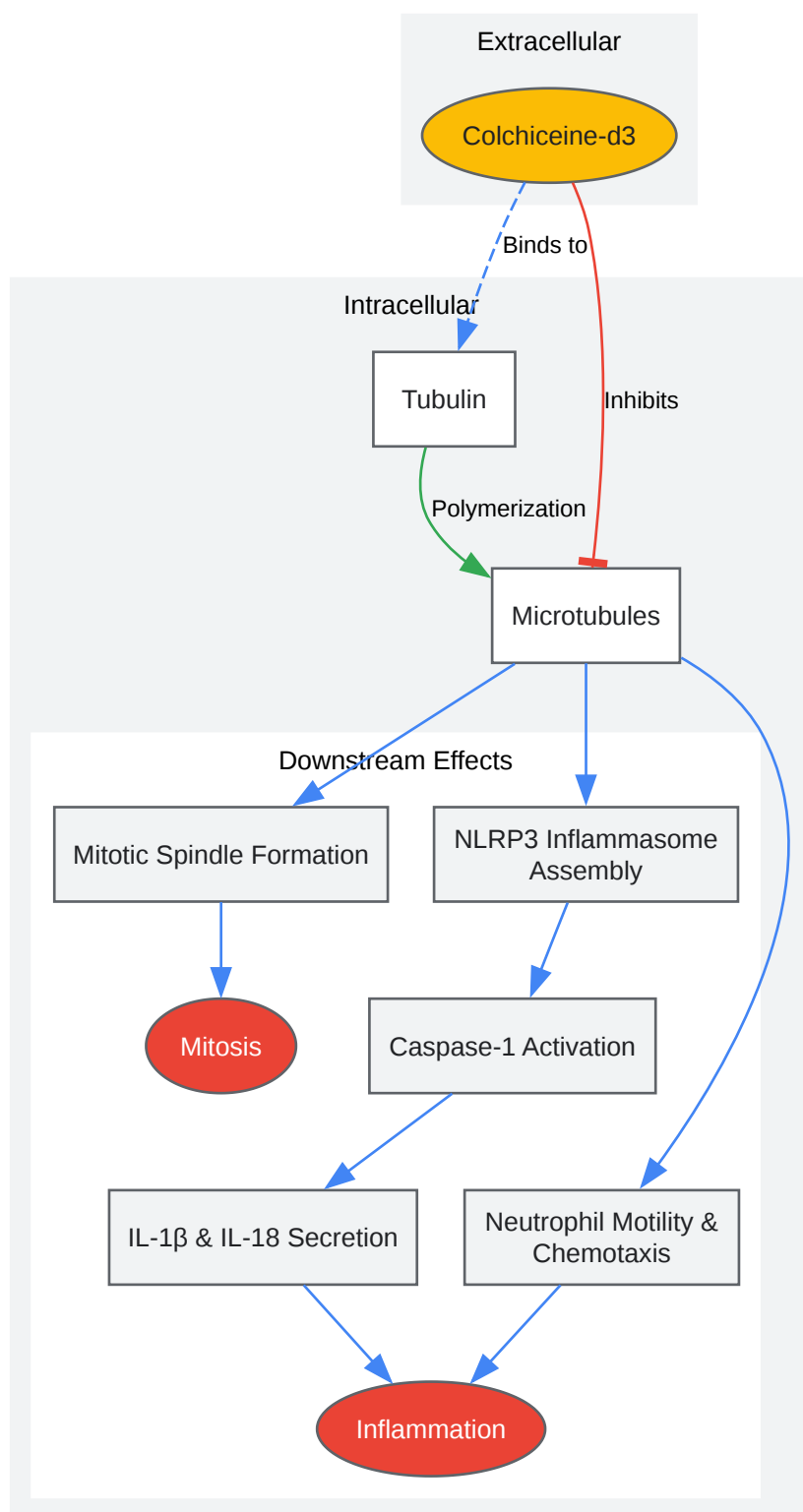
The primary mechanism of action of colchicine and its analogs, including Colchicine, is the disruption of microtubule polymerization. This leads to a cascade of downstream effects, most notably the inhibition of inflammatory processes.

Mechanism of Action

Colchicine binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the cytoskeleton has several consequences:

- **Inhibition of Mitosis:** The mitotic spindle, which is essential for cell division, is composed of microtubules. By preventing its formation, colchicine arrests cells in metaphase.
- **Inhibition of Neutrophil Motility and Function:** Neutrophils rely on a dynamic microtubule network for migration, chemotaxis, and degranulation. Colchicine's interference with microtubules impairs these functions, reducing the inflammatory response.
- **Inhibition of the NLRP3 Inflammasome:** The assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system, is dependent on microtubule integrity. By disrupting microtubules, colchicine prevents the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1 β and IL-18.

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Colchicine: Isolation, LC–MS QToF Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Colchicine-d3 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562929#commercial-suppliers-of-colchicine-d3-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com